N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide
Übersicht
Beschreibung
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ABT-702 is a potent inhibitor of the enzyme adenosine kinase, which plays a crucial role in the regulation of adenosine levels in the body.
Wirkmechanismus
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide is a potent inhibitor of adenosine kinase, which is an enzyme that plays a crucial role in the regulation of adenosine levels in the body. Adenosine is a signaling molecule that is involved in a variety of physiological processes, including the regulation of inflammation, immune function, and neurotransmission. By inhibiting adenosine kinase, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide increases the levels of adenosine in the body, which can have a variety of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide are complex and depend on the specific context in which it is used. In general, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been shown to increase the levels of adenosine in the body, which can have a variety of effects on cellular signaling pathways. Adenosine is known to have anti-inflammatory effects, and N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, adenosine is involved in the regulation of immune function, and N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been shown to modulate immune responses in animal models of autoimmune disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its potential therapeutic applications. However, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide also has some limitations. It has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental contexts. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide. One area of research is the development of more potent and selective inhibitors of adenosine kinase. Another area of research is the investigation of the potential therapeutic applications of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide in a variety of diseases, including cancer, inflammation, and neurological disorders. Finally, there is a need for further research on the biochemical and physiological effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide, including its effects on cellular signaling pathways and immune function.
Synthesemethoden
The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide involves a multi-step process that starts with the reaction of 4-tert-butylbenzoyl chloride with 2-(4-aminosulfonylphenyl)ethylamine in the presence of a base. This reaction results in the formation of the intermediate 4-tert-butyl-N-[2-(4-aminosulfonylphenyl)ethyl]benzamide, which is then reacted with thionyl chloride to yield the final product, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-19(2,3)16-8-6-15(7-9-16)18(22)21-13-12-14-4-10-17(11-5-14)25(20,23)24/h4-11H,12-13H2,1-3H3,(H,21,22)(H2,20,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGYWZHPIGXUNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359736 | |
Record name | 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
CAS RN |
25200-26-4 | |
Record name | 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.